molecular formula C13H17BrO2 B14283999 (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene CAS No. 130112-11-7

(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene

Cat. No.: B14283999
CAS No.: 130112-11-7
M. Wt: 285.18 g/mol
InChI Key: WFVOVMWAKLZAMI-UHFFFAOYSA-N
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Description

(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a diethoxyprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of (3,3-diethoxyprop-1-en-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the diethoxyprop-1-en-1-yl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include (2-Hydroxy-3,3-diethoxyprop-1-en-1-yl)benzene or (2-Amino-3,3-diethoxyprop-1-en-1-yl)benzene.

    Oxidation Reactions: Products include (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzaldehyde or (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzoic acid.

    Reduction Reactions: Products include (2-Bromo-3,3-diethoxypropyl)benzene.

Scientific Research Applications

(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diethoxyprop-1-en-1-yl group can participate in various chemical interactions, leading to the modulation of biological pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-3,3-diethoxyprop-1-en-1-yl)benzene is unique due to the presence of both a bromine atom and a diethoxyprop-1-en-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

130112-11-7

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

(2-bromo-3,3-diethoxyprop-1-enyl)benzene

InChI

InChI=1S/C13H17BrO2/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3

InChI Key

WFVOVMWAKLZAMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=CC1=CC=CC=C1)Br)OCC

Origin of Product

United States

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